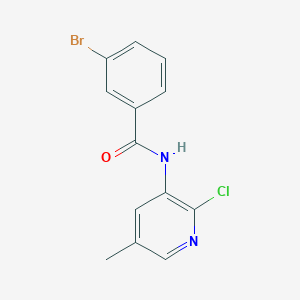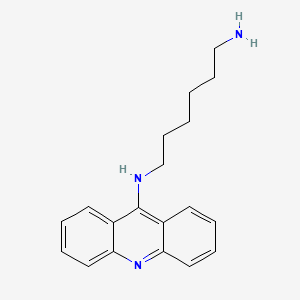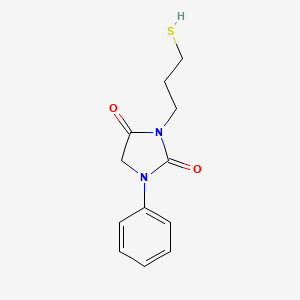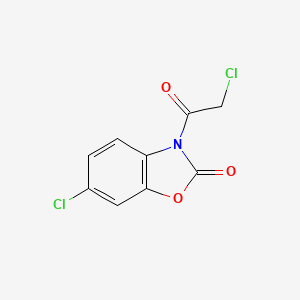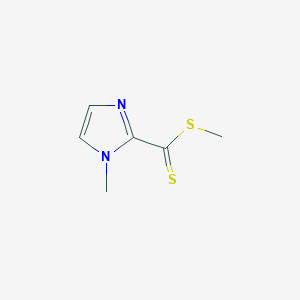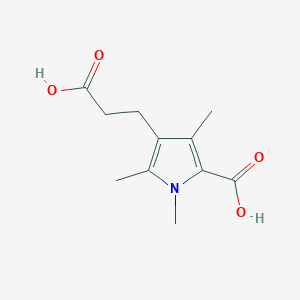
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrole ring substituted with carboxyethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole derivative followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to meet the demand for high-purity products.
化学反応の分析
Types of Reactions
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carboxyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe or marker in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial processes.
類似化合物との比較
Similar Compounds
4-(2-Carboxyethyl)benzeneboronic acid: Used in similar applications but differs in its boronic acid functionality.
Tris(2-carboxyethyl)phosphine: A reducing agent with distinct chemical properties.
Uniqueness
4-(2-Carboxyethyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
特性
CAS番号 |
113275-35-7 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
4-(2-carboxyethyl)-1,3,5-trimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-8(4-5-9(13)14)7(2)12(3)10(6)11(15)16/h4-5H2,1-3H3,(H,13,14)(H,15,16) |
InChIキー |
NPRQPKKMJYFIPC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1CCC(=O)O)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


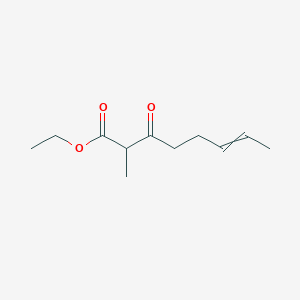
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
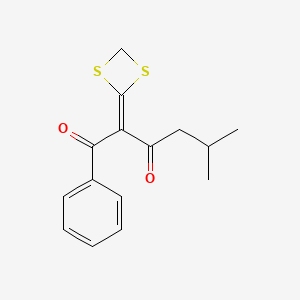
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
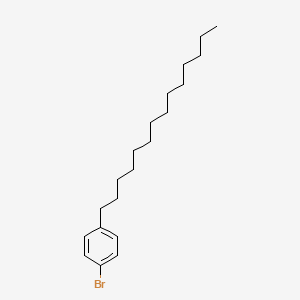
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
